
Fmoc-Ser(PO(NHPr)2)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Ser(PO(NHPr)2)-OH is a compound that belongs to the class of Fmoc-modified amino acids. The Fmoc group, or 9-fluorenylmethyloxycarbonyl, is a protective group used in peptide synthesis to protect the amino group of amino acids. This compound is specifically a serine derivative where the hydroxyl group of serine is phosphorylated and further modified with diisopropylamine groups. The Fmoc group is known for its hydrophobicity and aromaticity, which promotes the association of building blocks .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ser(PO(NHPr)2)-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process begins with the attachment of the C-terminal amino acid to an insoluble solid support. The Fmoc group is then removed using piperidine, and the next amino acid is coupled using an activated ester or a coupling reagent . The phosphorylation of the serine residue can be achieved using phosphorylating agents such as diisopropyl phosphoramidite, followed by oxidation to form the phosphate ester .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, allowing for the efficient production of peptides with high purity. The use of automated systems also reduces the risk of human error and increases reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-Ser(PO(NHPr)2)-OH can undergo various chemical reactions, including:
Deprotection: Removal of the Fmoc group using piperidine.
Phosphorylation: Introduction of the phosphate group using phosphorylating agents.
Coupling: Formation of peptide bonds using activated esters or coupling reagents.
Common Reagents and Conditions
Piperidine: Used for Fmoc deprotection.
Diisopropyl phosphoramidite: Used for phosphorylation.
Activated esters or coupling reagents: Used for peptide bond formation.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid, phosphorylated serine derivatives, and peptide chains with this compound incorporated .
Wissenschaftliche Forschungsanwendungen
Fmoc-Ser(PO(NHPr)2)-OH has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Fmoc-Ser(PO(NHPr)2)-OH involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The phosphorylated serine residue can mimic natural phosphorylation events, allowing researchers to study the effects of phosphorylation on protein function and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Ser(OH)-OH: A non-phosphorylated serine derivative.
Fmoc-Thr(PO(NHPr)2)-OH: A threonine derivative with similar phosphorylation.
Fmoc-Tyr(PO(NHPr)2)-OH: A tyrosine derivative with similar phosphorylation.
Uniqueness
Fmoc-Ser(PO(NHPr)2)-OH is unique due to its specific phosphorylation pattern and the presence of the Fmoc protective group. This combination allows for precise control over peptide synthesis and the study of phosphorylation effects, making it a valuable tool in various research fields .
Eigenschaften
Molekularformel |
C24H32N3O6P |
|---|---|
Molekulargewicht |
489.5 g/mol |
IUPAC-Name |
(2S)-3-[bis(propylamino)phosphoryloxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H32N3O6P/c1-3-13-25-34(31,26-14-4-2)33-16-22(23(28)29)27-24(30)32-15-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,21-22H,3-4,13-16H2,1-2H3,(H,27,30)(H,28,29)(H2,25,26,31)/t22-/m0/s1 |
InChI-Schlüssel |
USPCXPRZWZJDNX-QFIPXVFZSA-N |
Isomerische SMILES |
CCCNP(=O)(NCCC)OC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Kanonische SMILES |
CCCNP(=O)(NCCC)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


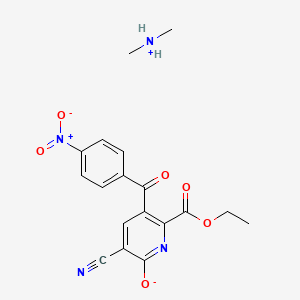
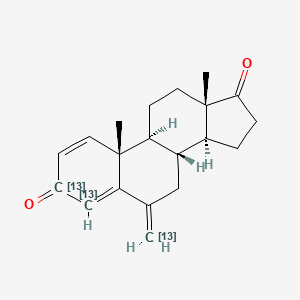

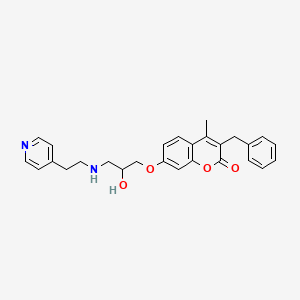
![9-[(1R,2R,4S)-3-azido-2-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B12409776.png)


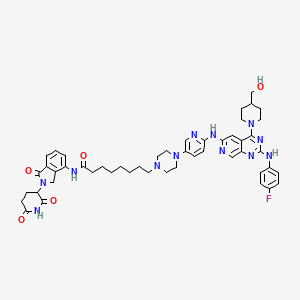
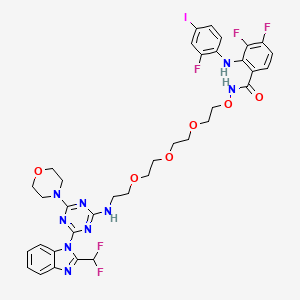
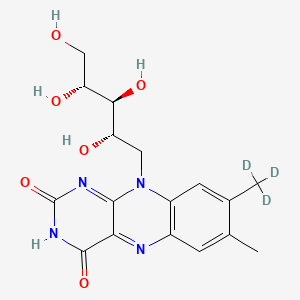
![[(E)-[1-(3,4-dichlorophenyl)-3-piperidin-1-ylpropylidene]amino]thiourea](/img/structure/B12409814.png)



